1'-Tert-butyl 5-methyl spiro[indoline-3,3'-piperidine]-1',5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-Tert-butyl 5-methyl spiro[indoline-3,3’-piperidine]-1’,5-dicarboxylate is a complex organic compound characterized by its unique spirocyclic structure. This compound features a spiro connection between an indoline and a piperidine ring, with tert-butyl and methyl groups adding to its structural complexity. Such spirocyclic compounds are of significant interest in medicinal chemistry due to their rigid three-dimensional structures, which can enhance the biological activity and specificity of drug candidates .
Preparation Methods
The synthesis of 1’-Tert-butyl 5-methyl spiro[indoline-3,3’-piperidine]-1’,5-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indoline Ring: Starting from an appropriate aniline derivative, the indoline ring is formed through cyclization reactions.
Spirocyclization: The spiro connection is established by reacting the indoline derivative with a suitable piperidine precursor under controlled conditions.
Functional Group Introduction: The tert-butyl and methyl groups are introduced through alkylation reactions, often using tert-butyl chloride and methyl iodide in the presence of a base.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1’-Tert-butyl 5-methyl spiro[indoline-3,3’-piperidine]-1’,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxindoles.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Major products formed from these reactions include oxindoles, alcohols, and substituted derivatives, which can further be utilized in various synthetic applications.
Scientific Research Applications
1’-Tert-butyl 5-methyl spiro[indoline-3,3’-piperidine]-1’,5-dicarboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex spirocyclic compounds and studying reaction mechanisms.
Biology: Its unique structure makes it a candidate for studying protein-ligand interactions and enzyme inhibition.
Medicine: This compound is explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: It is used in the development of new materials with specific mechanical and chemical properties.
Mechanism of Action
The mechanism by which 1’-Tert-butyl 5-methyl spiro[indoline-3,3’-piperidine]-1’,5-dicarboxylate exerts its effects involves interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The tert-butyl and methyl groups can enhance binding affinity through hydrophobic interactions, while the indoline and piperidine rings provide rigidity and specificity .
Comparison with Similar Compounds
Similar compounds include other spirocyclic derivatives such as spirooxindoles and spiroindolines. Compared to these, 1’-Tert-butyl 5-methyl spiro[indoline-3,3’-piperidine]-1’,5-dicarboxylate is unique due to its specific substitution pattern and the presence of both indoline and piperidine rings. This uniqueness can result in distinct biological activities and chemical reactivity .
Similar Compounds
- Spirooxindoles
- Spiroindolines
- Spiro[piperidine-3,3’-oxindole]
Properties
IUPAC Name |
1-O'-tert-butyl 5-O-methyl spiro[1,2-dihydroindole-3,3'-piperidine]-1',5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c1-18(2,3)25-17(23)21-9-5-8-19(12-21)11-20-15-7-6-13(10-14(15)19)16(22)24-4/h6-7,10,20H,5,8-9,11-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVYGWYOZHUIRFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CNC3=C2C=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.